molecular formula C5H9FO2 B3364254 [(3R)-3-fluorooxolan-3-yl]methanol CAS No. 1123787-01-8

[(3R)-3-fluorooxolan-3-yl]methanol

Cat. No.: B3364254
CAS No.: 1123787-01-8
M. Wt: 120.12 g/mol
InChI Key: MVJZAYJUMXMZGL-RXMQYKEDSA-N
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Description

[(3R)-3-fluorooxolan-3-yl]methanol is a fluorinated cyclic ether derivative with the molecular formula C₅H₉FO₂ and a molecular weight of 120.12 g/mol . It features a five-membered oxolane (tetrahydrofuran) ring substituted with a fluorine atom and a hydroxymethyl group at the 3-position. Its stereochemistry is defined by the (3R) configuration, distinguishing it from its (3S) enantiomer . The compound is identified by CAS numbers 1262409-93-7 and 1123787-01-8 and is utilized in pharmaceutical and agrochemical research due to its reactivity and chiral properties .

Properties

IUPAC Name

[(3R)-3-fluorooxolan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c6-5(3-7)1-2-8-4-5/h7H,1-4H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJZAYJUMXMZGL-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@]1(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-3-fluorooxolan-3-yl]methanol typically involves the fluorination of oxolane derivatives. One common method is the reaction of 2-(3-fluorooxetan-3-yl)ethanol with appropriate reagents under controlled conditions . The reaction conditions often include the use of fluorinating agents and specific catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, scalable reaction conditions, and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[(3R)-3-fluorooxolan-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of 3-fluorooxolan-3-yl aldehyde or 3-fluorooxolan-3-yl carboxylic acid.

    Reduction: Formation of 3-fluorooxolan-3-ylmethane.

    Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

[(3R)-3-fluorooxolan-3-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a probe in studying biological systems due to its fluorine atom, which can be detected using NMR spectroscopy.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(3R)-3-fluorooxolan-3-yl]methanol depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways and biological activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Ring Size Substituents Purity
[(3R)-3-fluorooxolan-3-yl]methanol C₅H₉FO₂ 120.12 5-membered F, CH₂OH ≥95%
[(3R,4S)-3-Fluorooxan-4-yl]methanol C₆H₁₁FO₂ 134.15 6-membered F, CH₂OH ≥95%
[3-(Difluoromethyl)oxetan-3-yl]methanol C₅H₈F₂O₂ 150.12 4-membered CF₂H, CH₂OH N/A
[(3S)-3-fluorooxolan-3-yl]methanol C₅H₉FO₂ 120.12 5-membered F, CH₂OH ≥95%

Key Observations :

  • Larger rings (e.g., oxane) increase molecular weight and alter steric effects.
  • Oxetane derivatives exhibit higher ring strain, enhancing reactivity .
  • Enantiomers share identical formulas but differ in biological interactions .

Biological Activity

[(3R)-3-fluorooxolan-3-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antiviral, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound contains a fluorinated oxolane ring, which may enhance its interaction with biological targets. The presence of the hydroxymethyl group contributes to its solubility and potential bioactivity.

Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, a related compound demonstrated inhibitory effects against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 0.22 mg/ml against Plesiomonas shigellosis .

CompoundMIC (mg/ml)Bacterial Strain
This compound0.22Plesiomonas shigellosis
This compound0.44Bacillus pumilus

Antiviral Activity

This compound's structural similarities to nucleoside analogs suggest potential antiviral properties. For example, fluorinated nucleosides have shown effectiveness against various RNA viruses by inhibiting viral polymerases . The competitive inhibition mechanism allows these compounds to interfere with viral replication processes.

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors in microbial cells. Its fluorine atom may enhance binding affinity, improving the efficacy of the compound against bacterial and viral targets.

Study 1: Antibacterial Efficacy

A study evaluating the antibacterial efficacy of several fluorinated compounds found that those with structural features similar to this compound exhibited potent activity against multi-drug resistant strains of bacteria. The study concluded that fluorination significantly contributes to the antimicrobial properties observed .

Study 2: Antiviral Potential

Research on fluorinated nucleoside analogs indicated that compounds structurally related to this compound could effectively inhibit viral replication in vitro. The study highlighted the importance of the fluorine atom in enhancing binding interactions with viral enzymes, leading to decreased viral load in treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3R)-3-fluorooxolan-3-yl]methanol
Reactant of Route 2
[(3R)-3-fluorooxolan-3-yl]methanol

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